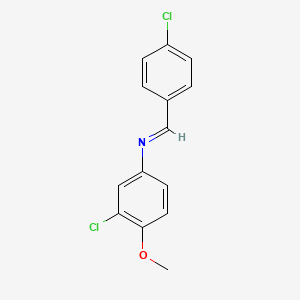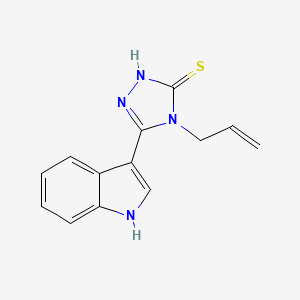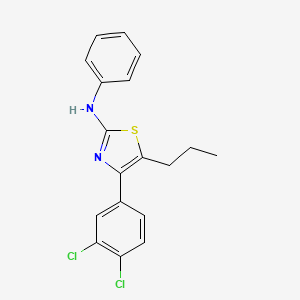![molecular formula C18H13N7O2 B11544012 1-(naphthalen-1-yl)-5-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1H-tetrazole](/img/structure/B11544012.png)
1-(naphthalen-1-yl)-5-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-naftil)-5-[(2E)-2-(4-nitrobencilideno)hidracinil]-1H-tetrazol es un compuesto orgánico complejo que presenta un anillo de naftaleno, un grupo nitrobencilideno y un anillo de tetrazol
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de 1-(1-naftil)-5-[(2E)-2-(4-nitrobencilideno)hidracinil]-1H-tetrazol generalmente implica la condensación de 1-naftil hidrazina con 4-nitrobenzaldehído, seguida de ciclización con azida de sodio para formar el anillo de tetrazol. Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o metanol y pueden requerir calentamiento para facilitar la reacción.
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para este compuesto no están bien documentados, el enfoque general implicaría la ampliación de los métodos de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para obtener mayores rendimientos y pureza, así como la implementación de medidas de seguridad para el manejo de reactivos potencialmente peligrosos como la azida de sodio.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(1-naftil)-5-[(2E)-2-(4-nitrobencilideno)hidracinil]-1H-tetrazol puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo nitro se puede reducir a un grupo amino en condiciones adecuadas.
Reducción: El compuesto se puede oxidar para introducir grupos funcionales adicionales.
Sustitución: Los grupos hidracinil y tetrazol pueden participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los reactivos comunes incluyen peróxido de hidrógeno o permanganato de potasio.
Reducción: A menudo se utilizan reactivos como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Se pueden utilizar reactivos como haluros de alquilo o cloruros de acilo en condiciones básicas o ácidas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la reducción del grupo nitro produciría un derivado de amina, mientras que las reacciones de sustitución podrían introducir diversos grupos alquilo o acilo.
Aplicaciones Científicas De Investigación
1-(1-naftil)-5-[(2E)-2-(4-nitrobencilideno)hidracinil]-1H-tetrazol tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Medicina: Se ha investigado por su potencial como agente antimicrobiano o anticancerígeno.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como la fluorescencia o la conductividad.
Mecanismo De Acción
El mecanismo de acción de 1-(1-naftil)-5-[(2E)-2-(4-nitrobencilideno)hidracinil]-1H-tetrazol implica su interacción con objetivos moleculares como enzimas o receptores. La estructura del compuesto le permite unirse a sitios específicos en estos objetivos, potencialmente inhibiendo su actividad o alterando su función. El grupo nitrobencilideno puede participar en reacciones redox, mientras que el anillo de tetrazol puede formar complejos de coordinación con iones metálicos.
Comparación Con Compuestos Similares
Compuestos similares
N-(4-nitrobencilideno)naftalen-1-amina: Estructura similar pero carece del anillo de tetrazol.
1-(1-naftil)-5-[(2E)-2-(4-aminobencilideno)hidracinil]-1H-tetrazol: Estructura similar pero con un grupo amino en lugar de un grupo nitro.
Unicidad
1-(1-naftil)-5-[(2E)-2-(4-nitrobencilideno)hidracinil]-1H-tetrazol es único debido a la presencia tanto del grupo nitrobencilideno como del tetrazol, que confieren reactividad química distinta y potencial actividad biológica. Esta combinación de grupos funcionales lo convierte en un compuesto versátil para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C18H13N7O2 |
|---|---|
Peso molecular |
359.3 g/mol |
Nombre IUPAC |
1-naphthalen-1-yl-N-[(E)-(4-nitrophenyl)methylideneamino]tetrazol-5-amine |
InChI |
InChI=1S/C18H13N7O2/c26-25(27)15-10-8-13(9-11-15)12-19-20-18-21-22-23-24(18)17-7-3-5-14-4-1-2-6-16(14)17/h1-12H,(H,20,21,23)/b19-12+ |
Clave InChI |
IGUOWOADVFYNHT-XDHOZWIPSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC=C2N3C(=NN=N3)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2N3C(=NN=N3)NN=CC4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-4-bromobenzohydrazide](/img/structure/B11543955.png)

![N-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}biphenyl-4-amine](/img/structure/B11543971.png)
![N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-3-phenylpropanamide](/img/structure/B11543977.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-diethylphenyl)acetamide](/img/structure/B11543985.png)
![(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarboxamide](/img/structure/B11543991.png)
![N'-[(E)-(4-Ethoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11543992.png)
acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B11543995.png)
![N-[4-chloro-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B11543997.png)
![4-bromo-2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11543998.png)
![2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(Z)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11544007.png)

